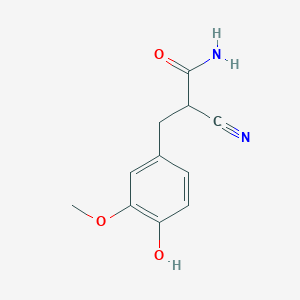![molecular formula C26H27NO8 B11050667 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11050667.png)
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The core structure consists of a pyranone ring (4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl) and a methylenedioxyphenyl ring (7-methoxy-1,3-benzodioxol-5-yl).
- The N-[2-(4-methoxyphenyl)ethyl] group is attached to the pyranone ring, forming a propanamide.
- Overall, it’s a hybrid of pyranone, benzodioxole, and amide functionalities.
Métodos De Preparación
Synthetic Routes:
Condensation Reaction:
Industrial Production:
- Industrial-scale production methods involve optimization of the synthetic steps for efficiency and yield.
- Precursors are often purchased or synthesized in bulk, followed by the final condensation and amidation steps.
Análisis De Reacciones Químicas
Oxidation: The pyranone ring can undergo oxidation reactions, yielding various derivatives.
Reduction: Reduction of the carbonyl group in the pyranone ring may lead to different products.
Substitution: The benzodioxole ring can undergo substitution reactions.
Common Reagents and Conditions: Specific reagents depend on the desired modifications. For example, oxidants like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products: These reactions can yield diverse analogs with altered pharmacological properties.
Aplicaciones Científicas De Investigación
Medicine: Investigated as potential drugs due to its unique structure.
Chemistry: Used as a synthetic intermediate for other compounds.
Biology: Studied for its interactions with biological targets.
Industry: May find applications in materials science or catalysis.
Mecanismo De Acción
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Uniqueness: Its hybrid structure sets it apart.
Similar Compounds: Other pyranone-based or benzodioxole-containing compounds.
: Reference: Example of a similar compound
Propiedades
Fórmula molecular |
C26H27NO8 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C26H27NO8/c1-15-10-20(28)24(26(30)35-15)19(17-11-21(32-3)25-22(12-17)33-14-34-25)13-23(29)27-9-8-16-4-6-18(31-2)7-5-16/h4-7,10-12,19,28H,8-9,13-14H2,1-3H3,(H,27,29) |
Clave InChI |
FMNHAOMOAPZCHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC4=C(C(=C3)OC)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11050597.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11050616.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)


![Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11050631.png)
![methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11050634.png)
![2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide](/img/structure/B11050635.png)
![4-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B11050640.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11050650.png)

![1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11050659.png)
![N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B11050664.png)